[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 70932-39-7
VCID: VC0014591
InChI: InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Molecular Formula: C19H26O8S
Molecular Weight: 414.5 g/mol

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate

CAS No.: 70932-39-7

VCID: VC0014591

Molecular Formula: C19H26O8S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate - 70932-39-7

Description

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H26O8S and a molecular weight of 414.47 g/mol. It is also known by the CAS number 4478-43-7. This compound can undergo substitution reactions, where the tosyl group is replaced by nucleophiles like alkoxides, thiolates, and amines. It can also undergo elimination reactions, where the tosyl group is eliminated to form an olefin, often requiring strong bases such as sodium hydride or potassium tert-butoxide.

Another similar chemical compound is [(1S,2R,6R,8R,9S)4,4,11,11tetramethyl3,5,7,10,12pentaoxatricyclo[7.3.0.02,6]dodecan8yl]methanol[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl]methanol, which has the molecular formula C16H26O7C_{16}H_{26}O_7 and a molecular weight of 326.37 g/mol . It is also referred to as [(1S,2R,6R,8R,9S)4,4,11,11tetramethyl3,5,7,10,12pentaoxatricyclo[7.3.0.02,6]dodecan8yl]methanol[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl]methanol . Additionally, a related compound, 1-[(1-{[(1S,2R,6R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0 2,6]dodecan-8-yl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione, has been studied for its Z-shaped conformation .

In the context of research, skills in data collection, analysis, and specialized knowledge are relevant . Attention to detail is important in tasks such as data cleaning and managing large datasets . Employers value precision in research, including experience with quality control and maintaining accurate records .

CAS No. 70932-39-7
Product Name [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Molecular Formula C19H26O8S
Molecular Weight 414.5 g/mol
IUPAC Name [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1
Standard InChIKey CTGSZKNLORWSMQ-DRRXZNNHSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Synonyms 1,2:3,4-Bis-O-(1-methylethylidene)-α-L-galactopyranose Benzenesulfonate;
PubChem Compound 11729369
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator